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Compound of Interest

(2-Chlorophenyl)methanesulfonyl

Compound Name:
chloride

Cat. No.: B1271417

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis,
and spectral analysis of (2-Chlorophenyl)methanesulfonyl chloride. This compound is a

valuable reagent in organic synthesis, particularly in the development of novel pharmaceutical
agents.

Chemical Identity and Physical Properties

(2-Chlorophenyl)methanesulfonyl chloride is a substituted aromatic sulfonyl chloride. Its
fundamental properties are summarized in the table below.
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Property Value Reference
CAS Number 77421-13-7 [1]12]
Molecular Formula C7HeCl202S [1]
Molecular Weight 225.09 g/mol [1]
Melting Point 60 °C [3]
Boiling Point 321.2 °C at 760 mmHg [3]
Density 1.499 g/cm3 [3]
Appearance White to off-white solid
Solubility Soluble in most organic )

solvents

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of (2-
Chlorophenyl)methanesulfonyl chloride is not readily available in the surveyed literature, a
plausible synthetic route can be devised based on established methods for the preparation of
aryl-methanesulfonyl chlorides. The most common approach involves the chlorination of the
corresponding sulfonic acid or its salt. A potential synthetic pathway is outlined below.

Postulated Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from 2-chlorotoluene.

2-Chlorotoluene Sulfonation-Chlorophenyl)melhanesulfonic aci@—’@hlorinmioaﬂ (2-Chlorophenyl)methanesulfonyl chloride
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A plausible synthetic workflow for (2-Chlorophenyl)methanesulfonyl chloride.

Experimental Protocol (Hypothetical)

Step 1: Sulfonation of 2-Chlorotoluene
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» To a stirred solution of 2-chlorotoluene in a suitable inert solvent (e.g., dichloromethane), add
chlorosulfonic acid dropwise at a controlled temperature (typically 0-5 °C).

 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for several hours until the reaction is complete (monitored by TLC or GC).

o Carefully quench the reaction by pouring it onto ice.

o Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield (2-chlorophenyl)methanesulfonic acid.

Step 2: Chlorination of (2-Chlorophenyl)methanesulfonic acid

Treat the crude (2-chlorophenyl)methanesulfonic acid with a chlorinating agent such as
thionyl chloride (SOCI2) or phosphorus pentachloride (PCls).

Heat the reaction mixture under reflux for several hours.

After the reaction is complete, remove the excess chlorinating agent by distillation.

The resulting crude (2-Chlorophenyl)methanesulfonyl chloride can be purified by vacuum
distillation or recrystallization.

Spectroscopic Data for Structural Elucidation

Detailed experimental spectra for (2-Chlorophenyl)methanesulfonyl chloride are not publicly
available. However, based on the known spectral data of analogous compounds, the expected
spectroscopic characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show a singlet for the methylene (-CH2-)
protons and a complex multiplet pattern for the four aromatic protons.
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Chemical Shift (3)

. Multiplicity Integration Assignment
ppm (Predicted)
~5.0-55 Singlet 2H -CH2-SOClI
~73-76 Multiplet 4H Aromatic Protons

13C NMR: The carbon NMR spectrum should exhibit a peak for the methylene carbon and six
distinct peaks for the aromatic carbons (four protonated and two quaternary).

Chemical Shift (8) ppm (Predicted) Assighment
~60-70 -CH2-SOClI
~127-135 Aromatic Carbons

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl

chloride group.

Wavenumber (cm~*) (Predicted) Functional Group
1370 - 1390 S=0 Asymmetric Stretch
1170 -1190 S=0 Symmetric Stretch
3000 - 3100 C-H Aromatic Stretch
1450 - 1600 C=C Aromatic Stretch
750 - 780 C-ClI Stretch

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely lead to the fragmentation of the molecule.
The molecular ion peak ([M]*) should be observable, along with characteristic fragment ions.
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m/z (Predicted) Fragment

224/226/228 [M]* (isotopic pattern for 2 Cl)
125/127 [C7HsCI]*

99 [SO2CI*

Reactivity and Applications in Drug Development

(2-Chlorophenyl)methanesulfonyl chloride is a reactive electrophile, readily undergoing
nucleophilic substitution at the sulfur atom. This reactivity makes it a useful building block in
medicinal chemistry for the synthesis of sulfonamides and sulfonate esters, which are common

moieties in bioactive molecules.

General Reaction Scheme

(2-Chlorophenyl)methanesulfonyl chloride
Nucleophilic Substitution Sulfonamide or Sulfonate Ester

f

(Nucleophile (e.g., R-NHz, R—OH))

Click to download full resolution via product page

General reactivity of (2-Chlorophenyl)methanesulfonyl chloride.

The presence of the ortho-chloro substituent on the phenyl ring can influence the reactivity and
conformational preferences of the resulting sulfonamide or sulfonate ester, which can be
exploited in rational drug design to achieve desired binding interactions with biological targets.
While no specific signaling pathways have been directly associated with this compound, its role
as a synthetic intermediate suggests its potential contribution to the development of drugs
targeting a wide range of biological processes. The chloro-substituent is a common feature in
many approved drugs, often contributing to improved metabolic stability and binding affinity.[5]
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In conclusion, (2-Chlorophenyl)methanesulfonyl chloride is a valuable chemical entity with
significant potential in synthetic and medicinal chemistry. This guide provides a foundational
understanding of its properties and potential applications, serving as a resource for researchers
in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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